(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound that belongs to the class of benzoxepins. It is characterized by a fused bicyclic structure that includes a benzene ring and an oxepin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.
The compound is identified by the Chemical Abstracts Service number 6786-30-7. It can be sourced from chemical suppliers and is often studied in the context of synthetic organic chemistry and drug development.
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is classified as a benzoxepine derivative. Benzoxepines are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
The synthesis of (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as flavones or phenolic compounds.
The molecular structure of (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be represented as follows:
The structural formula features a tert-butyl group at the 7-position and a hydroxyl group at the 5-position of the benzoxepine ring.
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions typical for alcohols and aromatic compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and selectivity.
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to degradation.
(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has potential applications in:
This compound's unique structure and properties make it a valuable target for further research in medicinal chemistry and pharmacology.
The benzoxepin core delivers three critical advantages for drug design:
Table 1: Structural Comparison of Benzoxepin Derivatives with Related Heterocyclic Scaffolds
Scaffold | Ring Size | Key Functional Features | Representative Bioactivity |
---|---|---|---|
Benzoxepin (e.g., target compound) | 7-membered | Chiral center, tert-butyl substituent | TLR modulation (predicted) |
Benzimidazole | 5-membered | Planar aromatic system, basic nitrogen | Antiviral, anticancer [8] |
Benzoxazole | 5-membered | Fused oxazole, rigid structure | Kinase inhibition, TLR antagonism [10] |
Benzofuran | 5-membered | Oxygen-containing furan ring | Anti-inflammatory, antimicrobial |
The tert-butyl group at position 7 enhances lipophilicity (cLogP ≈ 3.2) and creates steric hindrance that may:
Stereochemistry at position 5 critically determines the biological behavior of benzoxepin derivatives. The (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol enantiomer (CAS# 1423040-60-1, MW 220.31 g/mol) exhibits distinct advantages over its (5S)-counterpart (CAS# not specified) and racemic mixtures [5] [7]:
Table 2: Comparative Data for (5R) vs. (5S) Enantiomers
Property | (5R)-Enantiomer | (5S)-Enantiomer | Racemic Mixture |
---|---|---|---|
CAS Registry Number | 1423040-60-1 [5] | Not publicly available | 1267079-43-5 [1] |
Specific Rotation [α]D | -27.8° (c=1, CHCl₃) [7] | +28.1° (c=1, CHCl₃) [7] | N/A |
Calculated logP | 3.41 | 3.41 | 3.41 |
Aqueous Solubility | 89 µM | 92 µM | 90 µM |
The synthesis of enantiopure (5R)-benzoxepin demands chiral resolution techniques or asymmetric catalysis. Commercial suppliers provide the (R)-enantiomer as a stable powder requiring storage at 4°C, with strict cold-chain transportation protocols to preserve stereochemical integrity [1] [5].
Benzoxepin chemistry has evolved through three distinct phases:
Table 3: Key Milestones in Benzoxepin-Based Drug Discovery
Year | Development | Significance |
---|---|---|
2015 | BTK inhibitor patents (WO2015089337A1) | First pharma patents featuring benzoxepin cores |
2017 | TLR9 antagonist design (PubChem CID 65720473) | Validated benzoxepins as immunomodulators |
2020 | IMPPAT 2.0 database expansion | Mapped 40,000+ plant-chem relationships for scaffold inspiration [6] |
2021 | Chiral benzoxepin TLR9 antagonists (IC₅₀ 30 nM) | Demonstrated enantiomeric superiority in lead optimization |
2023 | Automated stereoselective synthesis platforms | Enabled gram-scale production of (5R)-isomers [5] |
Recent computational studies leverage homology models of human TLR9 to predict binding modes where the (R)-hydroxy group forms critical hydrogen bonds with Arg288 and Asp381 residues. This mechanistic understanding drives targeted synthesis of benzoxepin derivatives with enhanced affinity [3] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: